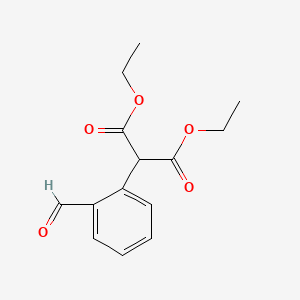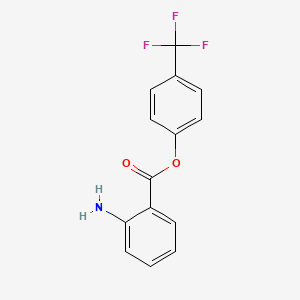
RebaudiosideD
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rebaudioside D is a natural non-caloric sweetener derived from the leaves of the Stevia rebaudiana Bertoni plant. It is one of the many steviol glycosides found in the plant, known for its high-intensity sweetness, which is approximately 350 times sweeter than sucrose . Rebaudioside D has gained significant attention due to its zero-calorie content and pleasant taste profile, making it a popular alternative to traditional sugar.
準備方法
Synthetic Routes and Reaction Conditions
Rebaudioside D can be synthesized from Rebaudioside A through enzymatic glycosylation. The process involves the use of glycosyltransferase enzymes, such as UGT91D2, which catalyze the transfer of glucose molecules to Rebaudioside A, converting it into Rebaudioside D . The reaction typically occurs in a buffered solution at a pH of 8.0, with the presence of uridine diphosphate glucose and manganese chloride as cofactors .
Industrial Production Methods
Industrial production of Rebaudioside D often involves the use of recombinant microorganisms engineered to express the necessary glycosyltransferase enzymes. These microorganisms are incubated with a starting composition containing Rebaudioside A or stevioside, leading to the production of Rebaudioside D . The process is optimized for high yield and efficiency, with purification steps to isolate the desired compound.
化学反応の分析
Types of Reactions
Rebaudioside D primarily undergoes glycosylation reactions, where glucose molecules are added to its structure. It can also participate in hydrolysis reactions, where glycosidic bonds are cleaved, resulting in the formation of simpler sugars and steviol .
Common Reagents and Conditions
The glycosylation reactions typically require glycosyltransferase enzymes, uridine diphosphate glucose, and manganese chloride. The reactions are carried out in buffered solutions at specific pH levels, usually around pH 8.0 .
Major Products Formed
The major product formed from the glycosylation of Rebaudioside A is Rebaudioside D. Hydrolysis reactions can lead to the formation of steviol and other simpler sugars .
科学的研究の応用
Rebaudioside D has a wide range of scientific research applications:
作用機序
Rebaudioside D exerts its sweetening effect by interacting with the sweet taste receptors on the tongueWhen Rebaudioside D binds to these receptors, it triggers a signal transduction pathway that results in the perception of sweetness . Additionally, Rebaudioside D is not metabolized by the human body, which contributes to its zero-calorie property .
類似化合物との比較
Rebaudioside D is one of several steviol glycosides found in Stevia rebaudiana Bertoni. Similar compounds include:
Stevioside: Another major steviol glycoside with a slightly bitter aftertaste.
Rebaudioside A: Known for its high sweetness intensity but with a more pronounced bitter aftertaste compared to Rebaudioside D.
Rebaudioside M: A steviol glycoside with a sweetness profile similar to Rebaudioside D but with a different glycosylation pattern.
Rebaudioside D is unique due to its balanced sweetness profile and minimal aftertaste, making it a preferred choice for many applications .
特性
分子式 |
C50H80O28 |
|---|---|
分子量 |
1129.2 g/mol |
IUPAC名 |
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |
InChI |
InChI=1S/C50H80O28/c1-18-11-49-9-5-24-47(2,7-4-8-48(24,3)46(68)77-44-39(34(64)29(59)22(15-54)72-44)75-42-36(66)32(62)27(57)20(13-52)70-42)25(49)6-10-50(18,17-49)78-45-40(76-43-37(67)33(63)28(58)21(14-53)71-43)38(30(60)23(16-55)73-45)74-41-35(65)31(61)26(56)19(12-51)69-41/h19-45,51-67H,1,4-17H2,2-3H3/t19-,20-,21-,22-,23-,24?,25+,26-,27-,28-,29-,30-,31+,32+,33+,34+,35-,36-,37-,38+,39-,40-,41+,42+,43+,44+,45+,47-,48?,49?,50+/m1/s1 |
InChIキー |
RPYRMTHVSUWHSV-FXDZHNGDSA-N |
異性体SMILES |
C[C@@]12CCCC(C1CCC34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O |
正規SMILES |
CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,2-Diazaspiro[4.4]nona-1,3-diene](/img/structure/B11924898.png)

![Spiro[cyclopropane-1,6-[7]oxa[2]azabicyclo[2.2.1]heptane]](/img/structure/B11924903.png)

![7-Fluoropyrido[2,3-b]pyrazine](/img/structure/B11924912.png)




![1-Methyl-3-(1-phenylpiperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11924954.png)
![[(1E)-4-Hydroxybut-1-en-1-yl]boronic acid](/img/structure/B11924970.png)

